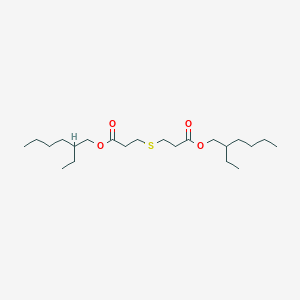
N-(2-Chloroethyl)dibutylamine
Übersicht
Beschreibung
N-(2-Chloroethyl)dibutylamine, also known as nitrogen mustard, is a chemical compound that has been used as a chemotherapy agent for cancer treatment. It was first synthesized in the early 20th century and was initially used as a chemical warfare agent during World War I. Since then, nitrogen mustard has been extensively studied for its therapeutic potential in cancer treatment.
Wirkmechanismus
Nitrogen mustard works by forming cross-links between the strands of DNA in cancer cells. This cross-linking prevents the DNA from replicating, which stops the cancer cells from dividing and growing. Nitrogen mustard is a bifunctional alkylating agent, which means that it can form two covalent bonds with DNA. This makes it highly effective at damaging the DNA in cancer cells.
Biochemische Und Physiologische Effekte
Nitrogen mustard has a number of biochemical and physiological effects on cancer cells. It can cause DNA damage, which leads to cell cycle arrest and apoptosis. Nitrogen mustard can also inhibit DNA repair mechanisms, which makes cancer cells more susceptible to DNA damage. Additionally, N-(2-Chloroethyl)dibutylamine mustard can induce oxidative stress, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Chloroethyl)dibutylamine mustard in lab experiments is that it is a well-established chemotherapy agent with a known mechanism of action. This makes it a useful tool for studying the effects of DNA damage on cancer cells. However, one limitation of using N-(2-Chloroethyl)dibutylamine mustard in lab experiments is that it can be toxic to both cancer cells and normal cells. This can make it difficult to determine the specific effects of N-(2-Chloroethyl)dibutylamine mustard on cancer cells.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-Chloroethyl)dibutylamine mustard. One area of research is the development of new analogs of N-(2-Chloroethyl)dibutylamine mustard that are more effective and less toxic than the original compound. Another area of research is the use of N-(2-Chloroethyl)dibutylamine mustard in combination with other chemotherapy agents to improve cancer treatment outcomes. Additionally, there is ongoing research into the molecular mechanisms of N-(2-Chloroethyl)dibutylamine mustard-induced DNA damage, which could lead to the development of new cancer therapies.
Synthesemethoden
The synthesis of N-(2-Chloroethyl)dibutylamine involves the reaction between 1,4-dibutylpiperazine and ethylene oxide in the presence of hydrochloric acid. This reaction results in the formation of N-(2-Chloroethyl)dibutylamine as a yellowish liquid.
Wissenschaftliche Forschungsanwendungen
Nitrogen mustard has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to be effective against a wide range of cancers, including lymphoma, leukemia, and breast cancer. Nitrogen mustard works by damaging the DNA in cancer cells, which prevents them from dividing and growing. This makes it an effective chemotherapy agent for cancer treatment.
Eigenschaften
IUPAC Name |
N-butyl-N-(2-chloroethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClN/c1-3-5-8-12(10-7-11)9-6-4-2/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSVFQLPXJHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158601 | |
| Record name | N-(2-Chloroethyl)dibutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)dibutylamine | |
CAS RN |
13422-90-7 | |
| Record name | N-Butyl-N-(2-chloroethyl)-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13422-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloroethyl)dibutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013422907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloroethyl)dibutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloroethyl)dibutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)






